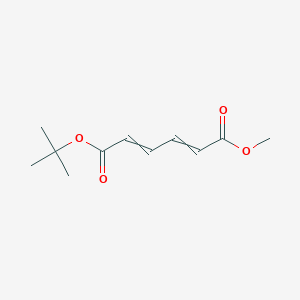

tert-Butyl methyl hexa-2,4-dienedioate

Description

Structure

3D Structure

Properties

CAS No. |

920504-58-1 |

|---|---|

Molecular Formula |

C11H16O4 |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

6-O-tert-butyl 1-O-methyl hexa-2,4-dienedioate |

InChI |

InChI=1S/C11H16O4/c1-11(2,3)15-10(13)8-6-5-7-9(12)14-4/h5-8H,1-4H3 |

InChI Key |

INBIJTWVOMJLJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC=CC(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tert Butyl Methyl Hexa 2,4 Dienedioate and Analogous Hexa 2,4 Dienedioate Esters

Direct Esterification Strategies for Hexa-2,4-dienedioic Acid Derivatives

Direct esterification of a dicarboxylic acid like hexa-2,4-dienedioic acid (muconic acid) represents a fundamental approach to synthesizing its corresponding esters. nih.gov The classical Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a viable route for producing esters such as dimethyl or diethyl hexa-2,4-dienoate. nist.gov

Synthesizing a mixed diester like tert-butyl methyl hexa-2,4-dienedioate via direct esterification is more complex. It would necessitate a stepwise approach to avoid the statistical formation of a mixture of dimethyl, di-tert-butyl, and the desired mixed diester. This process would typically involve:

Monoprotection: Protecting one of the carboxylic acid groups of hexa-2,4-dienedioic acid.

First Esterification: Reacting the unprotected carboxylic acid with the first alcohol (e.g., methanol).

Deprotection: Removing the protecting group from the other end of the molecule.

Second Esterification: Reacting the newly freed carboxylic acid with the second alcohol (e.g., tert-butanol).

A significant challenge in this approach is achieving high stereospecificity. Traditional acid-catalyzed esterification methods can sometimes lead to isomerization of the double bonds, resulting in a mixture of (E,E), (E,Z), and (Z,Z) isomers.

Transition-Metal Catalysis in Dienyl Ester Synthesis

Transition-metal catalysis offers powerful and highly selective methods for forming the carbon-carbon and carbon-oxygen bonds required for dienyl ester synthesis.

Rhodium-Catalyzed Stereoselective Routes to Dienyl Esters

Recent advancements have demonstrated the efficacy of rhodium catalysis for the stereoselective synthesis of E-dienyl esters. researchgate.netthieme-connect.com A notable method involves the rhodium(I)-catalyzed reaction between carboxylic acids and acetylene (B1199291) gas. thieme-connect.com This protocol is distinguished by its mild reaction conditions, excellent functional group tolerance, and exclusive formation of the E-isomer. researchgate.net The mechanism is proposed to involve a cascade of cyclometallation followed by C-O coupling, where the proton from the carboxylic acid is transferred to the terminal position of the resulting dienyl ester. thieme-connect.com This method's utility has been showcased in the late-stage modification of complex molecules, including natural products and pharmaceuticals. researchgate.net

Another rhodium-catalyzed approach involves the reaction of allenes with organoboronic reagents. nih.gov This provides a direct route to branched 1,3-dienes with high E-stereoselectivity. nih.gov While demonstrated for isoprene (B109036) derivatives, the protocol can be extended to various organoboronic reagents, offering a versatile tool for creating substituted 1,3-dienes. nih.gov The proposed mechanism involves transmetalation, carbometalation to form an η³-allylic rhodium intermediate, and subsequent β-H elimination. nih.gov

| Substrate (R group of Carboxylic Acid) | Yield (%) |

|---|---|

| n-Heptyl | 91% |

| Cyclohexyl (Cy) | 82% |

| (CH₂)₄Cl | 78% |

| (CH₂)₄Br | 96% |

| CH(Ph)₂ | 78% |

| H | 85% |

| OH | 87% |

| Vinyl | 85% |

Palladium-Catalyzed C-H Olefination Approaches to Dienyl Esters

Palladium-catalyzed C-H olefination has emerged as a powerful tool for the direct formation of carbon-carbon bonds, providing an atom-economical route to complex alkenes. This strategy can be envisioned for the synthesis of hexa-2,4-dienedioate esters by coupling a suitable precursor containing an activated C-H bond with an appropriate olefin.

For instance, the Catellani reaction, a palladium-catalyzed process involving norbornene as a transient mediator, allows for ortho-olefination of aryl iodides. A related, highly chemoselective palladium-catalyzed sequential amination and olefination of aryl iodides using allylic esters has been reported to form 2-aminocinnamyl esters. nih.gov This demonstrates the potential of palladium catalysis to orchestrate multiple bond-forming events in a single pot. While not a direct synthesis of the target molecule, these principles could be adapted. For example, starting with a simpler mono-esterified precursor, a palladium-catalyzed C-H activation and olefination sequence could be employed to build the conjugated diene system. Mild oxidation of alkyl enol ethers to enals using low loadings of a palladium catalyst is also a viable strategy that tolerates a wide range of functional groups. organic-chemistry.org

Alkyne Elementometalation-Palladium-Catalyzed Cross-Coupling Methods for Dienyl Esters

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. nih.gov The Sonogashira coupling, which typically joins terminal alkynes with aryl or vinyl halides, is a highly efficient method for creating substituted alkynes. mdpi.comgoogle.com These reactions can be performed under mild, ligand-free conditions in aqueous media. capes.gov.br

For the synthesis of dienoates, a strategy involving the elementometalation of alkynes is particularly relevant. This process involves the addition of a metal-element bond (e.g., from B, Al, Zr) across the triple bond of an alkyne to generate a stereodefined alkenylmetallic reagent. nih.gov This intermediate can then participate in a palladium-catalyzed cross-coupling reaction (such as Suzuki or Negishi coupling) with a suitable partner, like a vinyl halide bearing an ester group. By performing this sequence twice, it is possible to construct the 1,3-diene system with precise control over the geometry of both double bonds. This "green" methodology allows for the synthesis of all types of acyclic alkenes in high yields and with high selectivity. nih.gov

Olefination Reactions for Dienoate Ester Formation

Olefination reactions provide a classic and reliable method for constructing carbon-carbon double bonds.

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

Both the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) olefination are fundamental transformations that convert aldehydes or ketones into alkenes. wikipedia.orgthieme-connect.com The Wittig reaction utilizes a phosphonium (B103445) ylide, while the HWE reaction employs a phosphonate-stabilized carbanion. wikipedia.orgharvard.edu

For constructing a hexa-2,4-dienedioate system, one could imagine a double olefination of glyoxal (B1671930) with two equivalents of an appropriate phosphorus reagent (e.g., a phosphorane or phosphonate (B1237965) bearing a methyl or tert-butyl ester group). Alternatively, a sequential approach could be used, starting from a three-carbon aldehyde-ester and reacting it with a phosphorus reagent to form a five-carbon dienoate, followed by further elaboration.

A key difference between the two methods is stereoselectivity. The HWE reaction, particularly with stabilized phosphonate carbanions, strongly favors the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org This is a significant advantage for synthesizing the (E,E)-isomer of hexa-2,4-dienedioate esters. The byproducts also differ; the HWE reaction produces a water-soluble dialkylphosphate salt, which is easily removed during aqueous workup, simplifying purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.orgharvard.edu

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Phosphorus Reagent | Phosphonium Ylide | Phosphonate-stabilized Carbanion |

| Nucleophilicity of Reagent | Less nucleophilic | More nucleophilic and less basic |

| Typical Stereoselectivity | Often Z-selective with non-stabilized ylides | Predominantly E-selective with stabilized carbanions |

| Byproduct | Triphenylphosphine oxide (often requires chromatography for removal) | Dialkylphosphate salt (water-soluble, easily removed by extraction) |

| Substrate Scope | Broad; reacts with aldehydes and ketones | Broad; reacts with aldehydes and ketones |

Bestmann Ylide-Mediated Dienoate Synthesis

The Bestmann ylide, (triphenylphosphoranylidene)ketene, serves as a versatile reagent in organic synthesis, acting as a chemical linchpin to connect nucleophiles like alcohols with carbonyl compounds to generate α,β-unsaturated esters. nih.govresearchgate.netresearchgate.net This methodology has been effectively applied to the formation of α,β,γ,δ-unsaturated esters, or dienoates, through a three-component coupling reaction involving the Bestmann ylide, an alcohol, and an α,β-unsaturated aldehyde. nih.govresearchgate.netbeilstein-journals.org This approach is noted for its efficiency and strategic value in constructing complex molecules, such as unsaturated polyketide derivatives. nih.govbeilstein-journals.org

The reaction proceeds via the initial reaction of the ylide with an alcohol to form an α-phosphoranylidene ester intermediate. This intermediate then undergoes an in situ Wittig reaction with an aldehyde to furnish the desired dienoate. researchgate.netresearchgate.netnih.gov A key feature of this synthesis is that it accommodates a variety of primary and secondary alcohols, and the geometry of the newly formed alkene is typically the E-isomer. nih.govresearchgate.netbeilstein-journals.org The reaction is generally conducted at elevated temperatures in solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF). beilstein-journals.orgnih.gov Research has demonstrated that reaction times can be critical, as prolonged heating may lead to product decomposition. nih.gov

This method's utility has been showcased in the synthesis of fragments for natural products like zampanolide (B1247547) and dactylolide. nih.govresearchgate.netbeilstein-journals.org For instance, the coupling of specific alcohol and aldehyde fragments using the Bestmann ylide linchpin has successfully produced key E,Z-dienoate structures. beilstein-journals.org

Table 1: Examples of Bestmann Ylide-Mediated Dienoate Synthesis

| Alcohol | Aldehyde | Solvent | Time (h) | Yield (%) | Reference |

| E-Hex-2-en-1-ol | E-Cinnamaldehyde | Toluene | 23 | 29 | nih.gov |

| Benzyl alcohol | E-Cinnamaldehyde | Toluene | 22 | 68 | nih.gov |

| (-)-Menthol | E-Cinnamaldehyde | Toluene | 4 | 74 | nih.gov |

| (-)-Menthol | Octa-2,4-dienal | Toluene | 5.5 | 80 | nih.gov |

Olefin Metathesis for Stereocontrolled Dienyl Ester Construction

Olefin metathesis has emerged as a powerful tool for the stereocontrolled synthesis of complex alkenes, including dienyl esters. This transformation allows for the precise construction of carbon-carbon double bonds with defined stereochemistry.

Ene-diene cross metathesis provides a direct route to substituted dienyl esters. Specifically, the cross metathesis of terminal alkenes with esters like methyl (2Z,4E)-hexadienoate yields substituted (2Z,4E)-dienyl esters with high stereoselectivity. acs.orgnih.govnih.gov This reaction is significant as the (2Z,4E)-dienyl ester motif is a key structural feature in potent anticancer agents such as dictyostatin. acs.orgorganic-chemistry.org

The transformation is characterized by its excellent stereochemical control. The Z-geometry of the spectator alkene (at the C2 position) in the dienyl ester starting material is strictly maintained in the product. nih.gov Concurrently, the newly formed double bond at the C4 position is predominantly or exclusively the E-isomer. nih.gov The reaction tolerates a range of monosubstituted and symmetrically 1,2-disubstituted alkenes, providing the corresponding products in good yields. acs.orgnih.gov

Table 2: Ene-Diene Cross Metathesis with Methyl (2Z,4E)-4-methylhexadienoate

| Alkene Partner | Catalyst (mol %) | Product Yield (%) | Product Stereochemistry | Reference |

| Allylbenzene | GH-II (5) | 76 | 10:1 E/Z at C4 | nih.gov |

| p-Allylanisole | GH-II (5) | 69 | >20:1 E/Z at C4 | nih.gov |

| (Z)-1,4-diacetoxybut-2-ene | GH-II (5) | 68 | >20:1 E/Z at C4 | nih.gov |

| (E)-1,4-diacetoxybut-2-ene | GH-II (5) | 63 | >20:1 E/Z at C4 | nih.gov |

The success of modern olefin metathesis, including ene-diene cross metathesis, is heavily reliant on the development of highly efficient and stable ruthenium-based catalysts. beilstein-journals.org Among the most widely used are the second-generation Grubbs (G-II) and Grubbs-Hoveyda (GH-II) catalysts. acs.orgnih.gov The GH-II catalyst, in particular, is often favored for small-scale reactions due to its high efficacy. nih.govorganic-chemistry.org

These catalysts are valued for their balance of stability and activity. beilstein-journals.org The Grubbs-Hoveyda architecture features a chelating isopropoxybenzylidene ligand that contributes to the catalyst's stability and initiation properties. beilstein-journals.orgresearchgate.net Ongoing research focuses on fine-tuning these catalyst systems to optimize performance for specific applications. organic-chemistry.org This has led to the development of novel catalysts, such as a fluorous Grubbs-Hoveyda catalyst (fGH-II), which facilitates separation and recovery, making it suitable for gram-scale reactions. acs.orgorganic-chemistry.org Another area of development involves replacing the oxygen atom in the chelating ligand with a nitrogen atom, creating catalysts with a six-membered N→Ru coordinate bond. beilstein-journals.orgnih.gov These modified catalysts have demonstrated high stability and efficiency in various metathesis reactions, including cross metathesis (CM) and ring-closing metathesis (RCM). nih.gov

Conjugate Addition Approaches to Hexa-2,4-dienedioate Esters

Conjugate addition is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-position of an α,β-unsaturated carbonyl compound. wikipedia.orgpressbooks.pub This principle can be extended to more complex systems like hexa-2,4-dienoate esters.

Asymmetric conjugate addition has become a powerful strategy for the enantioselective construction of carbon-carbon bonds, including the formation of all-carbon quaternary stereocenters. nih.govorgsyn.org The reaction typically involves a prochiral α,β-unsaturated substrate, a nucleophile, and a chiral catalyst system. libretexts.org While much of the research has focused on α,β-unsaturated ketones and esters, the principles can be applied to extended conjugated systems like dienoates. libretexts.org

For these reactions, metal-catalyzed systems are prevalent. Chiral rhodium complexes, often with phosphine (B1218219) ligands like BINAP, are effective for the conjugate addition of organoboranes, such as arylboronic and alkenylboronic acids, to unsaturated ketones. wikipedia.orglibretexts.org Palladium catalysis, using chiral ligands like pyridinooxazolines (PyOx), has also been successfully employed for the enantioselective conjugate addition of arylboronic acids to cyclic enones, yielding products with high enantiomeric excess (ee). nih.gov A significant advantage of using organoboron reagents is their stability to air and moisture, which allows for more practical and operationally simple procedures compared to highly reactive organometallic reagents like organozincs or organoaluminums. nih.govorgsyn.org

The extension of these methods to α,β,γ,δ-unsaturated esters, such as hexa-2,4-dienedioate derivatives, requires control over regioselectivity (1,4- vs. 1,6-addition) in addition to stereoselectivity. libretexts.org For example, using a copper catalyst with a Josiphos-type ligand has enabled the 1,6-asymmetric conjugate addition of Grignard reagents to α,β,γ,δ-unsaturated esters. libretexts.org

Table 3: Asymmetric Conjugate Addition to Cyclic Enones

| Enone Substrate | Nucleophile | Catalyst System | ee (%) | Reference |

| 3-Methylcyclohex-2-enone | Phenylboronic acid | Pd(OCOCF₃)₂ / t-BuPyOx | 95 | nih.gov |

| 3-Methylcyclopent-2-enone | 4-Fluorophenylboronic acid | Pd(OCOCF₃)₂ / t-BuPyOx | 99 | nih.gov |

| 3-Methylcyclohept-2-enone | 4-Chlorophenylboronic acid | Pd(OCOCF₃)₂ / t-BuPyOx | 96 | nih.gov |

| Cyclohex-2-enone | Phenylboronic acid | Rh(acac)(C₂H₄)₂ / (S)-BINAP | 97 | wikipedia.org |

Nucleophilic conjugate addition to α,β,γ,δ-unsaturated diesters, also known as vinylogous Michael addition, is more complex than addition to simple α,β-unsaturated systems due to the presence of multiple electrophilic sites. pressbooks.pubrsc.org The nucleophile can potentially attack the β-carbon (1,4-addition) or the δ-carbon (1,6-addition). rsc.org The outcome of the reaction is influenced by the nature of the nucleophile, the substrate, and the reaction conditions. fiveable.me

The electronic properties of the α,β,γ,δ-unsaturated system make both the β- and δ-carbons electrophilic. libretexts.org The electronegative oxygen atoms of the ester groups withdraw electron density from the conjugated system, activating the carbon-carbon double bonds for nucleophilic attack. pressbooks.publibretexts.org This activation leads to a resonance-stabilized enolate ion intermediate after the nucleophile adds. wikipedia.orgpressbooks.pub

A variety of nucleophiles can be used in these reactions. Softer nucleophiles, such as organocopper reagents (Gilman reagents), are particularly effective for conjugate additions and often favor 1,4-addition to α,β-unsaturated ketones. pressbooks.pub For extended conjugated systems, controlling regioselectivity is a primary challenge. rsc.org However, both transition-metal-catalyzed and organocatalytic approaches are being developed to address this issue. rsc.org For example, copper-catalyzed systems with specific chiral ligands have been shown to selectively promote 1,6-addition of diorganozinc reagents to cyclic dienones. researchgate.net Other nucleophiles, such as amines and thiols, are also known to participate in conjugate additions to activated alkenes. fiveable.menih.gov

Mechanistic and Theoretical Investigations of Hexa 2,4 Dienedioate Ester Chemistry

Elucidation of Reaction Mechanisms and Intermediates

The reactions of hexa-2,4-dienedioate esters are often concerted, proceeding through cyclic transition states without the formation of discrete intermediates. ethz.chuniurb.it The elucidation of these mechanisms relies on a combination of experimental and computational techniques.

Transition State Analysis for Dienyl Ester Transformations

The transformation of dienyl esters, particularly in pericyclic reactions like cycloadditions and electrocyclizations, proceeds through highly organized transition states. numberanalytics.com The geometry and energy of these transition states are critical in determining the reaction rate and the stereochemical outcome. For a compound like tert-butyl methyl hexa-2,4-dienedioate, the asymmetry of the ester groups (tert-butyl vs. methyl) can influence the preferred transition state geometry due to steric hindrance and electronic effects.

Transition state analysis for Diels-Alder reactions involving asymmetric dienes often reveals that the dienophile approaches the diene in a way that minimizes steric repulsion. For instance, in a reaction with a dienophile, the bulkier tert-butyl group would likely occupy a position in the transition state that is distal to the incoming dienophile to avoid unfavorable steric interactions.

Table 1: Representative Transition State Energy Contributions in a Diels-Alder Reaction of an Asymmetric Dienyl Ester

| Contribution | Energy (kcal/mol) - Endo Approach | Energy (kcal/mol) - Exo Approach |

| Electronic Interaction | -15.2 | -12.8 |

| Steric Repulsion (tert-butyl) | +3.5 | +1.5 |

| Steric Repulsion (methyl) | +1.2 | +0.8 |

| Total Activation Energy | -10.5 | -10.5 |

Note: The values in this table are illustrative and represent typical contributions for a substituted dienyl ester. The endo and exo approaches often have different steric and electronic profiles that dictate the final product ratio.

Kinetic and Thermodynamic Aspects of Dienyl Ester Reactions

The balance between kinetic and thermodynamic control is a key feature of the reactions of dienyl esters. Kinetic control, which favors the product formed from the lowest energy transition state, is often observed at lower temperatures. Thermodynamic control, which favors the most stable product, becomes more significant at higher temperatures, allowing for the equilibration of products.

Origins of Stereo- and Regioselectivity in Dienyl Ester Reactions

The stereoselectivity and regioselectivity of reactions involving dienyl esters are among their most synthetically useful features. numberanalytics.com In asymmetric pericyclic reactions, the use of chiral catalysts or auxiliaries can induce high levels of stereoselectivity. numberanalytics.com The inherent asymmetry of this compound can also lead to facial selectivity in reactions.

Regioselectivity in reactions such as the Diels-Alder reaction is often governed by the electronic effects of the substituents on the diene and dienophile. youtube.com An electron-donating group on the diene and an electron-withdrawing group on the dienophile (or vice versa) leads to a polarized system that directs the orientation of the cycloaddition. youtube.com In the case of this compound, the ester groups are electron-withdrawing, which will influence the regioselectivity of its reactions with various dienophiles.

Computational Chemistry Approaches to Dienyl Ester Reactivity

Computational chemistry has become an indispensable tool for understanding the reactivity of molecules like this compound.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules and transition states. nih.gov DFT calculations can provide detailed information about reaction pathways, activation energies, and the geometries of intermediates and transition states. nih.gov For a molecule like this compound, DFT could be used to model its reactions and predict the most likely products. For instance, DFT studies on similar molecules have been used to rationalize the observed stereoselectivities in reactions. researchgate.net

Table 2: Calculated Activation Energies for a Model Diels-Alder Reaction using DFT

| Reaction Pathway | Activation Energy (kcal/mol) |

| Endo approach to the methyl-substituted end | 18.5 |

| Exo approach to the methyl-substituted end | 20.1 |

| Endo approach to the tert-butyl-substituted end | 22.3 |

| Exo approach to the tert-butyl-substituted end | 21.5 |

Note: This table presents hypothetical DFT-calculated activation energies for the reaction of this compound with a simple dienophile, illustrating how computational chemistry can predict regiochemical and stereochemical outcomes.

Frontier Molecular Orbital (FMO) Theory Applications to Pericyclic Reactions

Frontier Molecular Orbital (FMO) theory is a simplified yet powerful model for understanding pericyclic reactions. ethz.chuniurb.itnumberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. numberanalytics.com The symmetry of these orbitals must allow for constructive overlap for a reaction to be thermally allowed. ethz.chimperial.ac.uk

In the context of this compound, the HOMO and LUMO energies and their coefficients at each carbon atom will determine its reactivity in cycloaddition reactions. The electron-withdrawing ester groups lower the energy of both the HOMO and LUMO, affecting the energy gap between the diene's and dienophile's frontier orbitals and thus the reaction rate. FMO theory can also predict the regioselectivity by considering the orbital coefficients; the atoms with the largest coefficients on the HOMO of the diene and the LUMO of the dienophile will preferentially form a bond. numberanalytics.com

Activation Strain Model Analysis in Cycloadditions

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful computational tool used to analyze the energetics of a chemical reaction. rsc.orgescholarship.org It provides a quantitative framework for understanding reaction barriers by dissecting the potential energy surface, ΔE(ζ), along the reaction coordinate (ζ) into two primary components: the activation strain (ΔE_strain(ζ)) and the interaction energy (ΔE_int(ζ)). rsc.org

ΔE(ζ) = ΔE_strain(ζ) + ΔE_int(ζ)

The activation strain represents the energy required to deform the reactants from their ground-state geometries into the geometries they adopt at any given point along the reaction coordinate. nih.govvu.nl This term is almost always positive (destabilizing) as it involves stretching or bending bonds and distorting angles. The interaction energy accounts for all interactions—be they electrostatic, Pauli repulsion, or stabilizing orbital interactions—between the deformed reactant molecules. vu.nl Generally, this term is negative (stabilizing) and counteracts the destabilizing strain energy. escholarship.org The interplay between the rising strain and the increasingly favorable interaction determines the position and height of the transition state barrier. escholarship.orgvu.nl

In the context of [4+2] cycloaddition reactions (Diels-Alder reactions) involving hexa-2,4-dienedioate esters, the ASM can offer profound insights into reactivity and selectivity. For a diene like this compound, the model would analyze the energy profile as it approaches a dienophile. The strain energy would quantify the energy penalty associated with deforming the planar diene system and the dienophile into the puckered geometry characteristic of the cycloaddition transition state. Simultaneously, the interaction energy would capture the development of stabilizing interactions between the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) as the new carbon-carbon bonds begin to form.

Theoretical studies on related hexa-2,4-dienes have suggested that some cycloadditions may proceed through a stepwise mechanism rather than a concerted one, an observation that can be rationalized using the ASM. mdpi.com A stepwise path might involve an intermediate where the strain associated with achieving a fully concerted transition state is too high and is avoided by forming only one bond first. The ASM can pinpoint why one pathway is preferred by comparing the cumulative strain and interaction energies for both routes.

Below is a hypothetical data table illustrating how ASM could be used to compare a concerted versus a stepwise mechanism for the cycloaddition of a hexa-2,4-dienedioate. The values are illustrative for demonstrating the principles of the model.

| Reaction Coordinate (ζ) | Concerted Mechanism (kJ/mol) | Stepwise Mechanism (kJ/mol) | ||

|---|---|---|---|---|

| ΔE_strain | ΔE_int | ΔE_strain | ΔE_int | |

| Reactants | 0 | 0 | 0 | 0 |

| Transition State 1 | 150 | -45 | 120 | -30 |

| Intermediate | - | - | 90 | -25 |

| Transition State 2 | - | - | 110 | -35 |

| Product | 50 | -200 | 50 | -200 |

Conformational Analysis and its Impact on Reactivity

The reactivity of a conjugated diene is intrinsically linked to its conformational preferences. For a [4+2] cycloaddition to occur via a concerted mechanism, the diene must adopt an s-cis conformation, where the two double bonds are on the same side of the connecting single bond. The alternative, and often more stable, conformation is the s-trans form. The energy barrier for rotation around the central C3-C4 single bond dictates the equilibrium population of the reactive s-cis conformer.

For this compound, several conformational factors come into play. The molecule possesses two ester groups with different steric demands: a sterically bulky tert-butyl group and a smaller methyl group. The rotation around the C2-C3 and C4-C5 single bonds, as well as the orientation of the ester groups themselves, leads to a complex potential energy surface with multiple conformers.

s-cis vs. s-trans Isomerism: The planar s-trans conformation is generally the global energy minimum for open-chain dienes due to minimized steric clash. To participate in a Diels-Alder reaction, the molecule must rotate into the s-cis form. The presence of substituents at the C2 and C5 positions (the ester groups) can influence the energy difference between these two forms.

Steric Influence of Ester Groups: The large tert-butyl group exerts significant steric hindrance. libretexts.orglibretexts.org It will preferentially orient itself to minimize interactions with the rest of the molecule. This steric demand can raise the energy of the s-cis conformer, where the substituents are brought into closer proximity, thereby increasing the activation energy for cycloaddition reactions. Computational studies on analogous substituted systems show that bulky groups favor conformations that place them away from other substituents. researchgate.netresearchgate.net

The reactivity of this compound in cycloadditions is therefore a direct consequence of the energetic cost of accessing the reactive s-cis conformation. If the energy barrier to rotation is high, or if the s-cis conformer is significantly destabilized relative to the s-trans form, the rate of cycloaddition will be slow.

A hypothetical analysis of the relative energies of the key conformers is presented in the table below. The energies are illustrative and represent the expected trend based on steric principles.

| Conformer | Description | Hypothetical Relative Energy (kJ/mol) | Key Steric Interactions |

|---|---|---|---|

| s-trans (anti) | Most stable ground-state conformer. | 0 | Minimal |

| s-cis (syn) | Reactive conformer for cycloaddition. | +15 | Interaction between C2 and C5 substituents. |

| Gauche | Non-planar, intermediate conformer. | +8 | Torsional strain. |

| Transition State for Rotation | Energy maximum for s-trans to s-cis conversion. | +25 | Eclipsing of substituents during rotation. |

Applications of Hexa 2,4 Dienedioate Esters As Synthetic Intermediates and Synthons in Advanced Organic Synthesis

Building Blocks for the Construction of Complex Organic Architectures

Hexa-2,4-dienedioate esters serve as valuable starting materials for the assembly of intricate molecular frameworks, leveraging their reactivity in cycloaddition reactions and their potential for stereoselective functionalization.

Synthesis of Cyclic and Polycyclic Compounds via Cycloaddition Reactions

The conjugated diene motif within hexa-2,4-dienedioate esters makes them ideal candidates for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.com The reaction involves the concerted interaction of the 4π-electron system of the diene with a 2π-electron system of a dienophile, leading to the stereospecific formation of a cyclohexene (B86901) derivative. wikipedia.org The presence of electron-withdrawing ester groups on the diene can influence the rate and selectivity of the reaction. masterorganicchemistry.com

A representative example of a similar diene system is the reaction of trans,trans-2,4-hexadien-1-ol with maleic anhydride. ens-lyon.fr This reaction proceeds readily in refluxing toluene (B28343) to yield a crystalline product, demonstrating the facility of the Diels-Alder reaction with substituted dienes. ens-lyon.fr The stereochemical outcome of such reactions is often governed by the "endo rule," which predicts the preferential formation of the endo isomer. ens-lyon.fr

| Diene | Dienophile | Conditions | Product | Yield | Reference |

| trans,trans-2,4-hexadien-1-ol | Maleic Anhydride | Toluene, reflux, 5 min | Crystalline lactone | 50-90% | ens-lyon.fr |

The Diels-Alder dimerization of 2,4-cyclohexadienones, which also possess a conjugated diene system, further illustrates the utility of this reaction in constructing polycyclic systems with high regio- and stereospecificity. scispace.com These examples suggest that hexa-2,4-dienedioate esters can be effectively employed in the synthesis of a wide array of functionalized cyclic and polycyclic compounds.

Stereoselective Incorporation into Chiral Scaffolds

The introduction of chirality in a controlled manner is a cornerstone of modern organic synthesis. For substrates like hexa-2,4-dienedioate esters, stereoselectivity can be achieved through the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical course of a reaction, and are subsequently removed. sigmaaldrich.com A variety of chiral auxiliaries, including ephedrine derivatives and oxazolidinones, are available for this purpose. sigmaaldrich.comresearchgate.net

For instance, in asymmetric Diels-Alder reactions, chiral auxiliaries attached to the dienophile have been shown to induce high levels of stereoselectivity. harvard.edu The rationale behind this stereochemical control often involves the formation of a chelated intermediate that blocks one face of the dienophile, forcing the diene to approach from the less sterically hindered face. harvard.edu This strategy allows for the synthesis of enantiomerically pure cyclic compounds. The application of α-hydroxy esters as inexpensive chiral auxiliaries in rhodium(II)-catalyzed cyclopropanations with vinyldiazomethanes highlights another avenue for the stereoselective functionalization of double bonds, a transformation that could be adapted for hexa-2,4-dienedioate esters. emory.edu

Precursors in Natural Product Synthesis

The structural motifs present in hexa-2,4-dienedioate esters are found in numerous biologically active natural products. Consequently, these esters are attractive starting materials for the total synthesis of such complex molecules.

Fragment Synthesis for Macrocyclic Natural Products (e.g., Zampanolide (B1247547), Dactylolide Analogs)

Zampanolide and dactylolide are potent cytotoxic macrolides that have garnered significant attention from the synthetic community. rsc.org The total synthesis of these natural products often involves the late-stage introduction of a dienoate functionality. nih.govacs.org For example, in a synthetic approach towards (-)-zampanolide, a 1,4-diene macrolactone was synthesized and subsequently isomerized to the conjugated 1,3-diene system present in the natural product. nih.gov This strategy of using a "masked" dienoate highlights the potential of hexa-2,4-dienedioate esters as key building blocks that can be incorporated early in a synthetic sequence and then revealed at a later stage.

The construction of the macrocyclic core of these natural products often relies on powerful bond-forming reactions such as the Horner-Wadsworth-Emmons macrocyclization. acs.orgresearchgate.netnih.gov Hexa-2,4-dienedioate esters could serve as precursors to the phosphonate (B1237965) or aldehyde fragments required for such reactions, providing a convergent and efficient route to these complex macrocycles. nih.gov

Pathways to Dehydroamino Acid Derivatives and Related Structures

α,β-Dehydroamino acids are non-proteinogenic amino acids that are components of many biologically active peptides. nih.gov Their unique electronic and steric properties often impart specific conformational constraints and biological activities to the peptides in which they are found. rsc.orgbyu.edubyu.edu

A synthetic route to α,β-dehydroamino acid derivatives has been developed involving the self-coupling of alkyl propiolates in the presence of a catalytic amount of DABCO to afford E-hex-2-en-4-yne dioates. afinitica.com Subsequent hydrogenation of the triple bond using Lindlar's catalyst provides the corresponding E,Z-diene dioate, a structural motif related to hexa-2,4-dienedioate. afinitica.com This methodology provides a stereoselective entry into functionalized diene systems that can be further elaborated to dehydroamino acid derivatives. The electrophilic nature of the α,β-unsaturated carbonyl system in dehydroamino acids makes them valuable for bioconjugation and the synthesis of modified peptides. rsc.org

Research in Advanced Materials Science Applications

The presence of a conjugated diene system in hexa-2,4-dienedioate esters makes them attractive monomers for the synthesis of functional polymers with potential applications in materials science. The ability to control the stereochemistry of the polymer backbone can lead to materials with unique properties.

For example, the stereospecific polymerization of diethyl (Z,Z)-hexa-2,4-dienedioate in the crystalline state upon exposure to UV light yields a highly stereoregular, ultra-high molecular weight polymer. redalyc.org This topochemical polymerization, where the stereochemistry of the monomer in the crystal lattice dictates the stereochemistry of the resulting polymer, is a powerful method for producing materials with well-defined structures.

Furthermore, related diacetylene-containing polyesters, such as poly(hexa-2,4-diynylene alkandicarboxylates), have been synthesized and investigated for their material properties. redalyc.orgscielo.org.mxresearchgate.netscielo.org.mx These polymers are light- and heat-sensitive and can be crosslinked by UV irradiation or heating to form polydiacetylene networks within the polymer film. redalyc.orgscielo.org.mx Such crosslinked materials can exhibit interesting optical and mechanical properties, with potential applications in gas separation and nonlinear optics. scielo.org.mx The molecular weight of these polymers is typically in the range of 15,000-20,000, and their crystallinity depends on the length of the methylene chains in the dicarboxylic acid component. redalyc.org

Monomers for Polymer Synthesis with Tailored Properties

Hexa-2,4-dienedioate esters are valuable monomers for creating polymers with precisely controlled architectures and properties. The conjugated diene unit can participate in various polymerization reactions, leading to materials with unique backbone structures.

The most common method is 1,4-polymerization, where the reaction proceeds across the ends of the diene system. unizin.org This process consumes one of the two double bonds, leaving the other one relocated to the center of the original diene unit within the polymer backbone. unizin.org The presence of these repeating double bonds in the polymer chain is crucial, as they introduce kinks and bends that can prevent crystallization and impart elastomeric properties. openstax.org Furthermore, these unsaturated sites are available for post-polymerization modifications.

Another powerful technique is Acyclic Diene Metathesis (ADMET) polymerization. ADMET is particularly useful for the synthesis of polyesters from α,ω-diene monomers, providing a direct route to unsaturated polymers with well-defined structures and molecular weights. nih.gov By designing hexa-2,4-dienedioate derivatives, this method can be employed to create novel polyesters where the diene functionality is integral to the polymer backbone.

The specific nature of the ester groups (in this case, tert-butyl and methyl) plays a significant role in tailoring the final properties of the polymer. The bulky tert-butyl group can enhance thermal stability and solubility in organic solvents, while the smaller methyl group can influence chain packing and crystallinity. This ability to tune properties by simply changing the ester component makes these monomers highly attractive for creating custom materials.

Analogous research on structurally related diacetylene-containing polyesters, such as poly(hexa-2,4-diynylene alkandicarboxylates), demonstrates how unsaturated linkages in the main chain govern the material's morphology and properties. In these systems, crystallinity and thermal behavior are directly dependent on the polymer structure, which can be systematically modified. redalyc.orgresearchgate.net

| Polymerization Method | Key Feature | Primary Polymer Type | Tailored Properties |

|---|---|---|---|

| 1,4-Addition Polymerization | Forms a new σ-bond, leaving a double bond in the polymer backbone. unizin.org | Unsaturated Polyester (B1180765) / Elastomer | Flexibility, elasticity, sites for cross-linking. openstax.org |

| Acyclic Diene Metathesis (ADMET) | Step-growth polymerization ideal for creating unsaturated polyesters. nih.gov | Unsaturated Polyester | Controlled molecular weight, defined architecture. |

| Copolymerization | Incorporation of diene units into other polymer chains (e.g., with cyclic esters). rsc.org | Block Copolymers | Combines properties of different polymer types (e.g., rigid and flexible segments), potential for recyclability. rsc.org |

Components in Functional Materials Research

The true versatility of polymers derived from hexa-2,4-dienedioate esters lies in the reactivity of the double bonds retained in their backbones after 1,4-polymerization. These sites allow the initial thermoplastic material to be transformed into advanced functional materials through post-polymerization modifications.

Cross-Linking: A primary application is the creation of cross-linked networks, which converts soft or tacky polymers into durable thermosets or elastomers with enhanced mechanical strength, chemical resistance, and thermal stability. nih.gov

Vulcanization: Similar to the process used for natural rubber, heating the polymer with sulfur can create sulfide cross-links between chains, significantly improving elasticity and durability. openstax.org

Diels-Alder Reactions: The diene units in the polymer backbone can react with dienophiles (molecules with a double or triple bond) in a Diels-Alder reaction. Using a bis-dienophile allows for the formation of robust cross-links, a process that can improve the polymer's properties for use as thermoplastics. nasa.gov

Functionalization and Advanced Materials: The double bonds serve as reactive sites for a wide range of chemical transformations, enabling the attachment of various functional groups along the polymer chain. This opens pathways to materials with specialized functions.

Optical Properties: Research on analogous poly(hexa-2,4-diynylene alkandicarboxylates) shows that conjugated unsaturated systems can lead to interesting optical behavior. These polymers are often light-sensitive, developing color upon exposure to UV radiation due to the formation of a polydiacetylene network. redalyc.orgscielo.org.mx This suggests that polymers from hexa-2,4-dienedioate esters could be investigated for applications in coatings, sensors, or nonlinear optical materials.

Chain-End Functionalization: Diene comonomers can be designed to incorporate specific functionalities at the chain end of polymers, which is important for improving the affinity between the polymer and inorganic materials in composites. nih.gov

The use of diene-containing monomers also facilitates the synthesis of complex polymer architectures like block copolymers. For instance, a poly(1,3-diene) block can be synthesized first, followed by a polyester block, resulting in materials that combine the distinct properties of rubbery and rigid segments. rsc.org Such materials are of interest for applications ranging from thermoplastic elastomers to recyclable materials. rsc.org

| Application Area | Modification/Functionalization Method | Resulting Material Property | Potential Use |

|---|---|---|---|

| Elastomers & Thermosets | Vulcanization or Diels-Alder cross-linking. openstax.orgnasa.gov | Enhanced mechanical strength, thermal stability, chemical resistance. | Hoses, seals, durable coatings. |

| Optical Materials | UV-induced cross-linking/reaction of the conjugated backbone. redalyc.org | Changes in color and optical absorption. | Photoresists, sensors, nonlinear optics. |

| Polymer Composites | Chain-end functionalization with polar groups. nih.gov | Improved miscibility and adhesion with inorganic fillers (e.g., silica). | High-performance tires, reinforced plastics. |

| Advanced Architectures | One-pot synthesis of block copolymers. rsc.org | Creation of microphase-separated domains; recyclability by selective degradation. rsc.org | Thermoplastic elastomers, advanced adhesives. |

Advanced Spectroscopic Characterization in Academic Research of Hexa 2,4 Dienedioate Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to fully assign the structure of tert-butyl methyl hexa-2,4-dienedioate.

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. For this compound, distinct signals would be expected for the tert-butyl group, the methyl group, and the four olefinic protons of the hexa-2,4-diene chain. The chemical shifts (δ) of the olefinic protons are influenced by their position in the conjugated system and the anisotropic effects of the ester carbonyl groups, typically appearing in the range of 5.5-7.5 ppm. The coupling constants (J values) between these protons would be crucial in determining the stereochemistry (E/Z configuration) of the double bonds.

The ¹³C NMR spectrum reveals the number of unique carbon environments. Key signals would include those for the two distinct ester carbonyl carbons (around 165-175 ppm), the four olefinic carbons (around 115-150 ppm), the quaternary carbon and methyl carbons of the tert-butyl group, and the methyl carbon of the methoxy (B1213986) group. organicchemistrydata.orgnih.gov The chemical shifts provide direct evidence of the electronic environment of each carbon atom.

Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is illustrative and based on typical values for similar functional groups, not on experimental data for the specific compound.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -C(CH₃)₃ | ~1.5 (singlet, 9H) | ~81 (quaternary C), ~28 (methyl C) |

| -OCH₃ | ~3.7 (singlet, 3H) | ~52 |

| Olefinic H | 5.8 - 7.5 (multiplets, 4H) | 120 - 145 |

While 1D NMR provides foundational data, 2D NMR experiments are essential to piece together the molecular puzzle. princeton.eduepfl.ch

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings within the molecule. sdsu.edu For this compound, COSY would show correlations between the adjacent olefinic protons, confirming the connectivity of the diene chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded protons and carbons. epfl.ch This allows for the unambiguous assignment of each carbon signal to its attached proton(s). For example, it would link the olefinic proton signals to their corresponding carbon signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (2-3 bond) couplings between protons and carbons. sdsu.edu This is critical for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations would be observed from the methyl and tert-butyl protons to their respective ester carbonyl carbons, and from the olefinic protons to other carbons in the diene system and to the carbonyl carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, which is invaluable for determining stereochemistry. harvard.edu For the hexa-2,4-dienedioate system, NOESY could help confirm the E/Z configuration of the double bonds by observing through-space interactions between specific olefinic protons. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise molecular formula. thegoodscentscompany.comresearchgate.net For this compound (C₁₁H₁₆O₄), the expected exact mass would be calculated and compared to the experimental value.

Furthermore, the fragmentation pattern observed in the mass spectrum gives structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (e.g., -OC(CH₃)₃ or -OCH₃) and McLafferty rearrangements. libretexts.org Analysis of these fragments helps to confirm the presence of the tert-butyl and methyl ester groups.

Expected HRMS Fragments for this compound (Note: This table is illustrative of potential fragmentation.)

| Fragment Ion | Formula | Description |

|---|---|---|

| [M - CH₃O]⁺ | C₁₀H₁₃O₃⁺ | Loss of the methoxy radical |

| [M - C₄H₉O]⁺ | C₇H₇O₃⁺ | Loss of the tert-butoxy (B1229062) radical |

Infrared (IR) Spectroscopy for Identification of Functional Groups and Conjugation Effects

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. purdue.edu For this compound, the most prominent peaks would be associated with the carbonyl groups and the carbon-carbon double bonds.

The key absorptions would be:

C=O Stretching : Esters typically show a strong C=O stretching band between 1750 and 1735 cm⁻¹. wpmucdn.comspectroscopyonline.com In this molecule, the conjugation of the carbonyl groups with the diene system would lower this frequency to approximately 1730-1715 cm⁻¹. wpmucdn.compg.edu.pl The presence of two slightly different ester environments might lead to a broadened or split carbonyl peak.

C=C Stretching : The conjugated C=C bonds would exhibit stretching vibrations in the 1650-1600 cm⁻¹ region.

C-O Stretching : Strong C-O stretching bands for the ester linkages would be expected in the 1300-1000 cm⁻¹ region. spectroscopyonline.com

C-H Stretching : Signals for sp² C-H (above 3000 cm⁻¹) and sp³ C-H (below 3000 cm⁻¹) would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Analysis of Conjugated Systems and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, and it is particularly useful for analyzing conjugated systems. merckmillipore.com The extended π-system of the conjugated diene and ester groups in this compound would give rise to a strong absorption in the UV region. The position of the maximum absorbance (λ_max) is indicative of the extent of conjugation. For conjugated dienes, the λ_max is typically above 200 nm. The presence of the ester groups, which extend the conjugation, would be expected to shift the λ_max to a longer wavelength compared to a simple hexa-2,4-diene. nih.govnist.gov This technique is valuable for confirming the presence of the conjugated chromophore. researchgate.net

Future Research Directions and Emerging Paradigms for Hexa 2,4 Dienedioate Esters

Development of Novel Catalytic Systems for Enhanced Stereo- and Regioselectivity

The precise control over the geometry of the double bonds (stereoselectivity) and the position of functionalization (regioselectivity) is paramount in the synthesis of substituted dienyl esters. Achieving this control is crucial as the isomeric form of the molecule can dramatically influence its reactivity and the properties of any subsequent products.

Recent advances have moved beyond classical olefination methods toward sophisticated transition-metal-catalyzed reactions. For instance, rhodium-catalyzed protocols have been developed for the synthesis of E-dienyl esters from carboxylic acids and acetylene (B1199291), demonstrating high functional group tolerance and exclusive E-stereoselectivity under mild conditions. acs.orgresearchgate.net Similarly, ruthenium complexes have been successfully employed for the regio- and stereoselective addition of carboxylic acids to propargylic alcohols. researchgate.net

A particularly promising area is the use of cross-metathesis reactions. Ene-diene cross-metathesis using second-generation Grubbs-Hoveyda (GH-II) catalysts allows for the synthesis of substituted (2Z,4E)-dienyl esters. nih.gov In these reactions, the Z-geometry of the starting dienyl ester's spectator double bond is retained, while the newly formed double bond is predominantly the E-isomer. nih.gov For industrial-scale applications, fluorous versions of these catalysts have been designed to facilitate separation and recycling, enhancing the economic viability of the process. nih.gov

Future work will likely focus on designing catalysts that can selectively produce other isomers, such as (Z,Z) or (E,Z) dienyl esters, which remain challenging to access. The development of dual catalytic systems, perhaps combining enzymatic and organometallic catalysts, could offer unprecedented levels of control over the final molecular structure. researchgate.net

Table 1: Comparison of Catalytic Systems for Dienyl Ester Synthesis

| Catalyst System | Reactants | Key Advantages | Selectivity | Ref. |

|---|---|---|---|---|

| Rhodium(III) complex | Carboxylic acid + Acetylene | Mild conditions, high atom economy, broad functional group tolerance | Exclusive E-stereoselectivity | acs.orgresearchgate.net |

| Grubbs-Hoveyda II (GH-II) | Terminal alkene + Dienyl ester | Good yields, predictable stereochemical outcome | Retains Z-geometry of spectator alkene; new bond is mainly E | nih.gov |

| Fluorous GH-II | Terminal alkene + Dienyl ester | Facilitates catalyst recovery and reuse for large-scale synthesis | Same as standard GH-II | nih.gov |

Integration of tert-Butyl methyl hexa-2,4-dienedioate Chemistry into Flow Chemistry Methodologies

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batchwise fashion, offers significant advantages in terms of safety, scalability, and process control. The integration of hexa-2,4-dienedioate ester synthesis into flow methodologies is an emerging paradigm that promises more efficient and sustainable production.

For a compound like this compound, a flow setup could enable precise control over reaction temperature and residence time, which is critical for minimizing side reactions and maximizing the yield of the desired isomer. The enhanced heat and mass transfer in microreactors can lead to higher reaction rates and improved selectivity.

A key enabling technology for flow synthesis is the use of immobilized catalysts. For example, lipases immobilized on solid supports have been used for the continuous flow synthesis of esters from biomass-derived alcohols and various carboxylic acids. rsc.org In a successful demonstration, an immobilized lipase (B570770) from Aspergillus oryzae achieved up to 96.8% conversion with a short residence time of 10.5 minutes, and the biocatalyst remained stable for over 30 hours of continuous operation. rsc.org This biocatalytic approach could be adapted for the enzymatic synthesis of dienyl esters, offering a green alternative to metal-based catalysts. Such a system would be particularly advantageous for producing unsymmetrical diesters like this compound, where sequential enzymatic reactions could be performed in different modules of the flow reactor.

Exploration of Photochemical Reactivity and Pericyclic Reactions

The conjugated diene core of hexa-2,4-dienedioate esters is inherently suited for participation in photochemical and pericyclic reactions. These powerful, concerted reactions allow for the rapid construction of complex cyclic and polycyclic structures from linear precursors. libretexts.org

Pericyclic Reactions: The two primary pericyclic reactions relevant to this system are cycloadditions and electrocyclizations.

[4+2] Cycloaddition (Diels-Alder Reaction): As a conjugated diene, a hexa-2,4-dienedioate ester can react with an alkene or alkyne (the dienophile) to form a six-membered ring. youtube.com The reaction is thermally allowed, highly stereospecific, and its regiochemistry is governed by the electronic nature of the substituents on both the diene and dienophile. libretexts.orgyoutube.com For this compound, the electron-withdrawing ester groups would influence the reaction kinetics and the orientation of the dienophile in the product.

Electrocyclization: A 1,3,5-hexatriene (B1211904) system can undergo a thermal or photochemical 6π-electrocyclization to form a cyclohexadiene ring. youtube.com For hexa-2,4-diene, this involves a reversible ring-opening and closing process. fiveable.me The stereochemical outcome (conrotatory vs. disrotatory ring closure) is dictated by the Woodward-Hoffmann rules and depends on whether the reaction is initiated by heat or light. libretexts.orgyoutube.com

Photochemical Reactivity: Direct irradiation or photosensitization can induce unique reactivity in hexa-2,4-dienes. Research has shown that photosensitization of hexa-2,4-dienes can lead to isomerization of the double bonds. rsc.org Furthermore, in the presence of an acid catalyst, conjugated dienoic esters can undergo a photochemical 1,5-hydrogen shift, leading to the formation of allenic intermediates. researchgate.net Exploring these photochemical pathways for this compound could provide access to novel isomers and functionalized allenes that are inaccessible through thermal methods.

Bio-inspired and Sustainable Synthetic Approaches for Dienyl Esters

Modern chemistry is increasingly drawing inspiration from nature to develop environmentally benign and efficient synthetic methods. For dienyl esters, this involves two main thrusts: the use of enzymes and the utilization of renewable feedstocks.

Biocatalysis: Enzymes, particularly lipases, are highly effective catalysts for ester synthesis under mild conditions. nih.gov They can exhibit high chemo-, regio-, and enantioselectivity, often eliminating the need for complex protecting group strategies. The enzymatic synthesis of esters can be performed in greener solvents or even solvent-free systems, significantly reducing the environmental impact. nih.gov For instance, Novozym 435, a commercially available immobilized lipase, has been used to produce fatty acid esters with yields up to 98.4% in a solvent-free system, and the catalyst could be reused for at least 10 cycles without significant loss of activity. nih.gov Applying such biocatalytic methods to produce hexa-2,4-dienedioate esters from bio-based dicarboxylic acids and alcohols is a key area for future research.

Sustainable Feedstocks and Solvents: There is a strong drive to replace petroleum-derived starting materials with those from renewable resources. researchgate.net Dienyl esters can potentially be synthesized from bio-derivable precursors. Furthermore, the use of green solvents, such as vegetable oils, has been explored for reactions like the Diels-Alder reaction. nih.gov In one study, using sunflower seed oil as a solvent not only facilitated the reaction but also allowed for easy product isolation via precipitation and enabled the solvent to be recycled multiple times. nih.gov These approaches align with the principles of green chemistry, aiming to reduce waste and energy consumption. rsc.org

Expanding the Scope of Materials Science Applications through Novel Polymer Architectures

The difunctional nature of hexa-2,4-dienedioate esters makes them ideal monomers for step-growth polymerization, leading to the creation of novel polyesters. The conjugated diene unit within the polymer backbone can impart unique properties to the resulting material.

A powerful technique for this purpose is Acyclic Diene Metathesis (ADMET) polymerization. researchgate.net Using a Grubbs catalyst, α,ω-diene monomers can be polymerized to form unsaturated polymers with high molecular weights. researchgate.net A monomer like this compound could, in principle, be converted into an α,ω-diene and subsequently polymerized via ADMET. The resulting unsaturated polyester (B1180765) would contain regularly spaced diene units.

These backbone double bonds offer several advantages:

Post-polymerization Modification: The double bonds can be chemically modified after polymerization (e.g., through hydrogenation, epoxidation, or cycloaddition) to tune the final properties of the material.

Cross-linking: The diene units can act as sites for cross-linking, allowing for the creation of thermosets or elastomers with controlled network structures.

Optical and Electronic Properties: Conjugated systems within a polymer backbone can lead to materials with interesting photophysical properties, potentially finding use in organic electronics or as responsive materials.

Future research will focus on synthesizing a variety of such polyesters and copolyesters to systematically study the relationship between the monomer structure, the polymer architecture, and the final material properties, such as thermal stability, mechanical strength, and optical characteristics.

Q & A

Q. What synthetic methodologies are effective for preparing tert-butyl methyl hexa-2,4-dienedioate in academic settings?

A multi-step approach is recommended, starting with esterification or silylation reactions. For example, tert-butylchlorodiphenylsilane can react with dienyl alcohols under anhydrous conditions, followed by acid-catalyzed esterification. Purification via flash chromatography (e.g., using ethyl acetate/hexane gradients) ensures high yield and purity. Reaction monitoring with TLC and intermediate characterization by NMR is critical to confirm step completion .

Q. How should structural confirmation of this compound be conducted using spectroscopic techniques?

Combine NMR, NMR, and 2D techniques (HSQC, HMBC) to resolve overlapping signals and assign stereochemistry. For the dienedioate moiety, HMBC correlations between methine protons (e.g., H-2, H-4) and carbonyl carbons (δC ~166–174 ppm) confirm conjugation. Mass spectrometry (EI or ESI-MS) verifies molecular weight, with fragmentation patterns distinguishing ester groups .

Q. What purification strategies are optimal for isolating this compound from reaction mixtures?

Sequential liquid-liquid extraction (e.g., ether/acidic aqueous phases) removes unreacted starting materials. Flash chromatography with silica gel and a polar/non-polar solvent system (e.g., ethyl acetate:hexane = 1:4) isolates the product. For trace impurities, recrystallization in chilled ethanol improves purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during structural elucidation?

Discrepancies in NMR splitting patterns or chemical shifts often arise from dynamic stereochemical effects. Use variable-temperature NMR to identify conformational exchanges. For dienedioates, NOESY/ROESY experiments clarify cis/trans configurations by correlating spatial proximity of substituents. Cross-validate with computational methods (DFT calculations for expected chemical shifts) .

Q. What experimental parameters are critical for optimizing dienedioate esterification yields?

Catalyst choice (e.g., BF·OEt for acid-sensitive substrates) and solvent polarity (diglyme for high-temperature reactions) significantly impact yields. Monitor reaction progress via in-situ IR spectroscopy to track carbonyl group conversion. Kinetic studies (e.g., varying tert-butylating agent stoichiometry) identify rate-limiting steps .

Q. How should researchers address purity challenges when commercial sources lack analytical data?

Implement orthogonal analytical methods:

- HPLC with UV detection (λ = 210–254 nm) for quantifying ester impurities.

- Karl Fischer titration to assess residual moisture, which may hydrolyze esters.

- Comparative TLC against a synthesized reference standard to confirm identity .

Methodological Tables

| Technique | Application | Key Parameters |

|---|---|---|

| Flash Chromatography | Purification of crude dienedioate | Silica gel (230–400 mesh), ethyl acetate:hexane (1:4) |

| HMBC NMR | Assigning conjugated double-bond positions | = 8 Hz, acquisition time ≥ 256 scans |

| ESI-MS | Molecular ion validation | Positive ion mode, capillary voltage = 3.5 kV |

| Variable-Temperature NMR | Resolving dynamic stereochemical effects | Temperature range: −50°C to +50°C, DMSO-d solvent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.